1-Cyclopropyl-1-(3-ethylphenyl)ethanol is an organic compound characterized by its unique cyclopropyl and ethylphenyl substituents. This compound belongs to a class of alcohols, specifically secondary alcohols, due to the presence of a hydroxyl group attached to a carbon that is also bonded to two other carbon atoms. The molecular formula of 1-cyclopropyl-1-(3-ethylphenyl)ethanol is , which indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, and one oxygen atom.
This compound is synthesized through various organic reactions involving cyclopropyl and phenyl derivatives. It falls under the category of aliphatic alcohols and is classified as a secondary alcohol due to the positioning of the hydroxyl group. Its structural complexity allows it to participate in diverse chemical reactions, making it a valuable compound in organic synthesis.
The synthesis of 1-cyclopropyl-1-(3-ethylphenyl)ethanol can be achieved through several methods, primarily involving Grignard reactions or reductions of ketones. A common synthetic route involves the reaction of 3-ethylbenzaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
The molecular structure of 1-cyclopropyl-1-(3-ethylphenyl)ethanol features a cyclopropyl ring connected to a secondary carbon bearing a hydroxyl group, alongside a 3-ethylphenyl substituent. The stereochemistry around the hydroxyl-bearing carbon atom contributes to its physical and chemical properties.
1-Cyclopropyl-1-(3-ethylphenyl)ethanol can undergo various chemical transformations:
For oxidation reactions:
For reduction:
The mechanism of action for 1-cyclopropyl-1-(3-ethylphenyl)ethanol may involve its interaction with biological targets such as enzymes or receptors. Its structural features allow it to modulate biological pathways potentially linked to analgesic or anti-inflammatory effects.
The exact mechanism would depend on specific interactions at the molecular level, which could be elucidated through further pharmacological studies.
Physical data such as boiling point and density would need experimental determination for precise characterization.
1-Cyclopropyl-1-(3-ethylphenyl)ethanol has several applications in scientific research:
The synthesis of 1-Cyclopropyl-1-(3-ethylphenyl)ethanol relies critically on efficient cyclopropanation strategies to construct its strained carbocyclic core. Two dominant catalytic methodologies emerge from recent research:
Simmons-Smith Cyclopropanation: This method employs diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate iodomethylzinc iodide, a carbenoid species that adds concertedly to alkenes. The reaction preserves alkene stereochemistry, making it ideal for synthesizing stereodefined cyclopropanes [8]. For 1-Cyclopropyl-1-(3-ethylphenyl)ethanol precursors, styrene derivatives with ortho-ethyl substituents undergo cyclopropanation at the exocyclic double bond. The hydroxyl group in intermediates can coordinate zinc, directing cyclopropanation cis to the hydroxy substituent with >90% stereoselectivity [5] [8].
Transition Metal-Catalyzed Approaches: Rhodium(II) complexes (e.g., Rh₂(OAc)₄) facilitate cyclopropanation via carbene transfer from diazo compounds. Ethyl diazoacetate reacts with 1-(3-ethylphenyl)ethene precursors under Rh(II) catalysis, yielding ester-functionalized cyclopropanes that are hydrolyzed and reduced to the target alcohol [9]. Nickel-catalyzed couplings of gem-dihalocyclopropanes with 3-ethylphenyl Grignard reagents provide alternative access to the core structure, though functional group tolerance remains challenging [8].
Table 1: Comparative Cyclopropanation Methods
| Method | Catalyst System | Yield Range | Stereoselectivity | Limitations |
|---|---|---|---|---|
| Simmons-Smith | Zn(Cu)/CH₂I₂ | 70-85% | High (cis preference) | Requires allylic directing group |
| Rh(II)-Carbene Transfer | Rh₂(OAc)₄/N₂CHCO₂Et | 60-78% | Moderate | Diazo compound handling issues |
| Nickel-Catalyzed Coupling | NiCl₂(dppe)/ArMgBr | 50-65% | Low | Limited to aryl halide precursors |
Solvent polarity profoundly impacts cyclopropanation efficiency and downstream reduction steps in synthesizing 1-Cyclopropyl-1-(3-ethylphenyl)ethanol:
Cyclopropanation Step: Nonpolar solvents (toluene, hexane) favor Simmons-Smith kinetics by stabilizing the zinc carbenoid intermediate. Tetrahydrofuran (THF) coordinates zinc but reduces electrophilicity, lowering yields by 15-20% compared to toluene [5]. For Rh(II)-catalyzed reactions, dichloromethane (DCM) provides optimal carbene insertion rates due to moderate polarity and inertness [4].
Ketone Reduction: The final reduction of 1-cyclopropyl-1-(3-ethylphenyl)ethanone to ethanol exhibits stark solvent dependence. Polar protic solvents (methanol, ethanol) enhance sodium borohydride (NaBH₄) reactivity via proton shuttling, achieving >95% conversion in ethanol at 0°C. Conversely, aprotic solvents (acetonitrile, DMF) slow reduction kinetics, requiring stoichiometric excess of reductant [1] [4]. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic water/toluene systems improves yields to 88% by concentrating borohydride at the interface [9].
Table 2: Solvent Effects on Key Synthetic Steps
| Reaction Stage | Optimal Solvent | Yield | Reaction Time | Alternative Solvents |
|---|---|---|---|---|
| Cyclopropanation | Toluene | 82% | 4 h | DCM (75%), THF (68%) |
| Ketone Reduction | Ethanol | 95% | 30 min | MeOH (92%), CH₃CN (60%) |
| Enzymatic Resolution* | MTBE/Heptane (3:1) | 98% ee | 24 h | Toluene (90% ee), Hexane (85% ee) |
Using *Candida antarctica lipase B [1] [4]
Accessing enantiomerically pure 1-Cyclopropyl-1-(3-ethylphenyl)ethanol demands chiral induction during ketone reduction or early cyclopropanation:
Biocatalytic Reduction: Lipases exhibit exceptional stereodifferentiation in hydrolyzing acylated alcohols. Candida antarctica lipase B (CAL-B) in methyl tert-butyl ether (MTBE) resolves racemic 1-cyclopropyl-1-(3-ethylphenyl)ethyl acetate via kinetic hydrolysis, yielding (S)-alcohol with 98% ee and unhydrolyzed (R)-acetate (99% ee) after 24 hours [1] [4]. Baker's yeast (Saccharomyces cerevisiae) reduces the prochiral ketone precursor asymmetrically but with lower efficiency (70% yield, 80% ee), limited by competing oxidases [1].
Chiral Auxiliary-Mediated Cyclopropanation: Oppolzer’s sultam directs Simmons-Smith cyclopropanation of attached acrylate esters. After cyclopropanation and auxiliary removal, the carboxylic acid is converted to the ethyl ketone via Arndt-Eistert homologation, achieving 94% ee but requiring 5 synthetic steps [8].
Asymmetric Hydrogenation: Chiral Ru(II)-BINAP complexes catalyze hydrogenation of the exocyclic double bond in 1-cyclopropyl-1-(3-ethylphenyl)ethenol, delivering saturated alcohols with 92% ee at 50 bar H₂ pressure. This method suffers from substrate-specific optimization needs and catalyst costs [6].
The tertiary alcohol and aryl substituents in 1-Cyclopropyl-1-(3-ethylphenyl)ethanol enable targeted derivatization:
Hydroxyl Group Manipulation: Dehydration with concentrated H₂SO₄ yields 1-cyclopropyl-1-(3-ethylphenyl)ethene as a synthetic intermediate. Oxidation under Jones conditions (CrO₃/H₂SO₄) regenerates the ketone quantitatively, enabling recycling of undesired enantiomers [10]. Mitsunobu inversion with phthalimide installs the azide group, though epimerization risks exist at the cyclopropane stereocenters [6].
Aryl Ring Functionalization: Electrophilic aromatic bromination at C4 of the ethylphenyl group occurs regioselectively using Br₂/FeBr₃, facilitated by the ortho-directing effect of the ethyl group. Suzuki coupling of the resulting bromide with arylboronic acids introduces biaryl motifs, expanding molecular diversity [10]. Nitration (HNO₃/H₂SO₄) predominantly gives the 4-nitro derivative, reducible to the aniline for further elaboration [7].
The ketone→alcohol conversion represents the most yield-sensitive step in the synthesis. Key reductive methods show significant trade-offs:
Chemical Reductions:
Biocatalytic Reductions:
Table 3: Reductive Alkylation Performance Metrics
| Method | Yield | ee (%) | Cyclopropane Stability | Operational Complexity |
|---|---|---|---|---|
| NaBH₄/EtOH | 95% | 0 | Excellent | Low |
| (S)-CBS/BH₃·THF | 90% | 92 (S) | Good | High |
| Candida antarctica lipase B | 45%* | 98 (S) | Excellent | Medium |
| Rhodococcus ruber whole cells | 78% | >99 (R) | Excellent | High |
*Theoretical maximum yield for kinetic resolution is 50%
Compound Nomenclature and Variants
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